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Compound of Interest

Compound Name: Udenafil-d7

Cat. No.: B584807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

unlabeled udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The information

presented herein is compiled from various clinical and preclinical studies to support research,

development, and scientific understanding of this compound.

Absorption
Udenafil is rapidly absorbed following oral administration.[1] The time to reach maximum

plasma concentration (Tmax) is typically observed between 0.8 and 1.5 hours.[1][2] The

maximum plasma concentration (Cmax) and the area under the plasma concentration-time

curve (AUC) of udenafil increase in a dose-dependent manner. However, studies have shown

that these increases are supraproportional, suggesting that the elimination process may be

saturable.[1]

The presence of food can affect the rate of absorption. A high-fat meal can delay the Tmax,

although the overall bioavailability is not significantly affected.[3] A low-fat meal may also delay

Tmax and has been observed to reduce Cmax by approximately 21%, but it does not

significantly alter the overall bioavailability.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of
Udenafil in Healthy Male Volunteers
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Dose (mg) Tmax (h) Cmax (ng/mL)
AUC∞
(ng·h/mL)

t½ (h)

25 0.8 ± 0.3 43.1 ± 14.7 221.7 ± 53.8 7.3 ± 1.5

50 1.3 ± 0.5 114.1 ± 28.2 722.9 ± 167.9 9.9 ± 1.8

100 1.0 ± 0.0 302.2 ± 88.5 2070.1 ± 292.0 11.2 ± 1.6

200 1.0 ± 0.4 823.3 ± 185.2 5863.6 ± 1239.2 12.1 ± 2.4

300 1.0 ± 0.4 1001.3 ± 276.9 8027.9 ± 2404.1 11.5 ± 2.6

Data presented

as mean ±

standard

deviation. Tmax

is presented as

median ±

standard

deviation where

applicable.[1]

Table 2: Multiple-Dose (Once Daily for 7 Days)
Pharmacokinetic Parameters of Udenafil in Healthy Male
Volunteers
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Dose (mg)
Tmax (h) (Day
7)

Cmax,ss
(ng/mL)

AUCτ,ss
(ng·h/mL)

t½ (h) (Day 7)

100 1.0 ± 0.4 344.8 ± 76.5 2603.2 ± 603.6 12.3 ± 2.1

200 1.3 ± 0.5 866.7 ± 204.6 7338.9 ± 1904.7 13.5 ± 2.8

Cmax,ss:

Maximum

plasma

concentration at

steady state;

AUCτ,ss: Area

under the plasma

concentration-

time curve during

a dosing interval

at steady state.

[1]

Distribution
Udenafil is highly bound to plasma proteins, with a binding percentage of approximately 93.9%.

[4] A population pharmacokinetic analysis has estimated the central volume of distribution for

udenafil to be 44.1 L and the peripheral volume of distribution to be 588 L, indicating extensive

tissue distribution.[4]

Metabolism
Udenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[5]

The major active metabolite is DA-8164, which is formed through N-dealkylation.[5] DA-8164

exhibits approximately half the in vitro potency for PDE5 inhibition as the parent compound.[5]

Other minor metabolites, such as M1 (hydroxyl udenafil) and M2 (N-demethyl udenafil), have

also been identified.[5]

Table 3: Pharmacokinetic Parameters of the Major Active
Metabolite, DA-8164, After a Single Oral Dose of Udenafil
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(200 mg)
Parameter Value

Tmax (h) 2.0 (median)

Cmax (ng/mL) 136.1 ± 34.5

AUCt (ng·h/mL) 1658.7 ± 368.4

t½ (h) 10.8 ± 1.9

Data presented as mean ± standard deviation,

except for Tmax which is the median.[5]

Excretion
The elimination of udenafil and its metabolites is predominantly through non-renal pathways.[4]

Following oral administration, only a small percentage of the dose is excreted in the urine as

unchanged udenafil and its metabolites.[4] While specific percentages from a human mass

balance study are not publicly available, the low urinary recovery suggests that fecal excretion

is the primary route of elimination.

Experimental Protocols
Pharmacokinetic Studies in Healthy Volunteers
Study Design: The pharmacokinetic profile of udenafil has been evaluated in single- and

multiple-dose, randomized, placebo-controlled, double-blind, dose-escalation studies.[1]

Participants were typically healthy male volunteers.

Dosing: In single-dose studies, subjects received a single oral dose of udenafil (e.g., 25, 50,

100, 200, or 300 mg) or placebo.[1] In multiple-dose studies, subjects received daily oral doses

(e.g., 100 or 200 mg) for a specified period, often 7 days.[1]

Blood Sampling: Blood samples were collected at predetermined time points before and after

drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours post-dose).[1]

Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
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Urine Collection: In some studies, urine was collected over specified intervals to determine

renal clearance.[1]

Analytical Methodology: UPLC-MS/MS for Quantification
in Human Plasma
A common and highly sensitive method for the quantification of udenafil and its major

metabolite, DA-8164, in human plasma is Ultra-Performance Liquid Chromatography-Tandem

Mass Spectrometry (UPLC-MS/MS).[5]

Sample Preparation:

To a 100 µL aliquot of human plasma, add an internal standard (e.g., sildenafil).

Precipitate plasma proteins by adding 300 µL of acetonitrile.

Vortex the mixture for 1 minute.

Centrifuge at 13,000 rpm for 5 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen gas.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Udenafil: m/z 517.3 → 283.2

DA-8164: m/z 489.3 → 283.2

Sildenafil (IS): m/z 475.2 → 283.2

Workflow for UPLC-MS/MS Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

UPLC-MS/MS Analysis

Human Plasma Sample

Add Internal Standard

Protein Precipitation
(Acetonitrile)

Vortex

Centrifuge

Collect Supernatant

Evaporate to Dryness

Reconstitute in Mobile Phase

Inject into UPLC

Chromatographic Separation
(C18 Column)

MS/MS Detection
(ESI+, MRM)

Quantification

Click to download full resolution via product page

Caption: Workflow for the quantification of udenafil in human plasma using UPLC-MS/MS.
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Signaling Pathway
Udenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that

degrades cyclic guanosine monophosphate (cGMP). In the context of erectile function, sexual

stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates

guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to

smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting

PDE5, udenafil prevents the degradation of cGMP, thereby enhancing and prolonging the

erectile response to sexual stimulation.

Udenafil's Mechanism of Action

Molecular Pathway of Erection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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